An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-2-butanol
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-2-butanol, also known as tert-amyl alcohol. The information is presented in a structured format to facilitate easy access and comparison, catering to the needs of researchers, scientists, and professionals in drug development.
General Information
2-Methyl-2-butanol is a tertiary alcohol with the chemical formula C5H12O.[1][2][3] It is a clear, colorless liquid with a characteristic camphor-like odor.[1][4] This compound is an isomer of pentanol and finds applications as a solvent and an intermediate in organic synthesis.[2][5]
Physical Properties
The physical properties of 2-Methyl-2-butanol are summarized in the table below, providing key data for experimental and process design.
| Property | Value | References |
| Molecular Formula | C5H12O | [1][2][3] |
| Molecular Weight | 88.15 g/mol | [4] |
| Appearance | Clear, colorless liquid | [1][4] |
| Odor | Camphor-like | [1][4] |
| Melting Point | -12 °C | [2][3] |
| Boiling Point | 102 °C | [2][5] |
| Density | 0.805 g/mL at 25 °C | [2][5] |
| Solubility in Water | Slightly soluble | [1][4] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, benzene, chloroform, glycerol, and oils | [3][5] |
| Vapor Pressure | 12 mmHg at 20 °C | [2] |
| Refractive Index (n20/D) | 1.405 | [2][5] |
| Flash Point | 20 °C (68 °F) | [3] |
| Autoignition Temperature | 819 °F (437 °C) | [2] |
Chemical Properties and Reactivity
2-Methyl-2-butanol exhibits reactivity typical of a tertiary alcohol. Key reactions include dehydration, esterification, and resistance to mild oxidation.
Dehydration
Tertiary alcohols like 2-Methyl-2-butanol readily undergo acid-catalyzed dehydration to form alkenes. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate. This leads to the formation of a mixture of two primary alkene products: the major product, 2-methyl-2-butene (Zaitsev's product), and the minor product, 2-methyl-1-butene (Hofmann product).
Experimental Protocol: Dehydration of 2-Methyl-2-butanol
Objective: To synthesize a mixture of 2-methyl-2-butene and 2-methyl-1-butene via the acid-catalyzed dehydration of 2-Methyl-2-butanol.
Materials:
-
2-Methyl-2-butanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add a measured volume of 2-Methyl-2-butanol. Cool the flask in an ice bath.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled alcohol with gentle swirling.
-
Distillation: Assemble a simple or fractional distillation apparatus. Heat the mixture gently using a heating mantle to distill the alkene products. The boiling points of the product alkenes are significantly lower than that of the starting alcohol.
-
Workup:
-
Wash the collected distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: The final product can be further purified by fractional distillation to separate the two alkene isomers if desired.
Caption: Experimental workflow for the dehydration of 2-Methyl-2-butanol.
Oxidation
Tertiary alcohols are generally resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[6] Strong oxidizing agents under harsh conditions (e.g., heating with acidic potassium permanganate) will lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller carboxylic acids and ketones, effectively degrading the molecule rather than producing a simple oxidation product.
Caption: Oxidation behavior of 2-Methyl-2-butanol.
Esterification
2-Methyl-2-butanol can undergo Fischer esterification with carboxylic acids in the presence of a strong acid catalyst to form esters. However, the reaction is often slower and less efficient compared to that of primary or secondary alcohols due to steric hindrance around the tertiary hydroxyl group. The competing dehydration reaction can also be a significant side reaction under the acidic conditions required for esterification.
Experimental Protocol: Fischer Esterification of 2-Methyl-2-butanol
Objective: To synthesize tert-amyl acetate from 2-Methyl-2-butanol and acetic acid.
Materials:
-
2-Methyl-2-butanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-Methyl-2-butanol and a molar excess of glacial acetic acid.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the mixture with water, followed by saturated sodium bicarbonate solution to neutralize the excess acid, and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification: The crude ester can be purified by distillation.
Synthesis
A common laboratory method for the synthesis of tertiary alcohols like 2-Methyl-2-butanol is the Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. For 2-Methyl-2-butanol, this can be achieved by reacting ethyl magnesium bromide with acetone or methyl magnesium bromide with butan-2-one.
Caption: Synthesis of 2-Methyl-2-butanol via Grignard reaction.
Spectral Data
The following table summarizes the key spectral features of 2-Methyl-2-butanol, which are crucial for its identification and characterization.
| Spectroscopy | Key Features |
| ¹H NMR | - Triplet (~0.9 ppm, 3H): -CH₃ of the ethyl group. - Singlet (~1.2 ppm, 6H): Two equivalent -CH₃ groups. - Quartet (~1.5 ppm, 2H): -CH₂- of the ethyl group. - Singlet (variable, 1H): -OH proton (position can vary and may exchange with D₂O). |
| ¹³C NMR | - ~9 ppm: Carbon of the ethyl's methyl group. - ~27 ppm: Carbons of the two equivalent methyl groups. - ~37 ppm: Carbon of the ethyl's methylene group. - ~71 ppm: Quaternary carbon attached to the -OH group. |
| IR Spectroscopy | - Broad, strong peak (~3400 cm⁻¹): O-H stretching (hydrogen-bonded). - Strong peaks (~2970-2870 cm⁻¹): C-H stretching of alkyl groups. - Medium to strong peak (~1380 cm⁻¹): C-H bending of methyl groups. - Strong peak (~1150 cm⁻¹): C-O stretching of a tertiary alcohol.[7] |
| Mass Spectrometry | - Molecular Ion (M⁺) : m/z 88 (often weak or absent). - Base Peak: m/z 59 ([M - C₂H₅]⁺, loss of an ethyl radical). - Other significant fragments: m/z 73 ([M - CH₃]⁺, loss of a methyl radical), m/z 70 ([M - H₂O]⁺, loss of water). |
Safety and Handling
2-Methyl-2-butanol is a flammable liquid and vapor.[7] It should be handled in a well-ventilated area, away from ignition sources. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[8] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.
This technical guide provides a foundational understanding of the physical and chemical properties of 2-Methyl-2-butanol. For further in-depth analysis and specific applications, consulting peer-reviewed literature and safety data sheets is highly recommended.
References
- 1. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 2. 2-Methyl-2-butanol ReagentPlus�, 99 75-85-4 [sigmaaldrich.com]
- 3. organicintermediate.com [organicintermediate.com]
- 4. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-2-butanol | 75-85-4 [chemicalbook.com]
- 6. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
